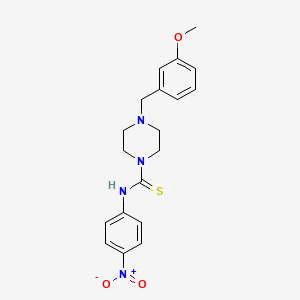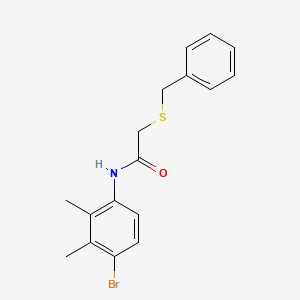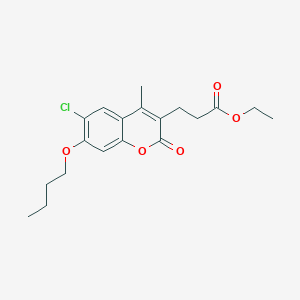
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide
描述
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the benzamide ring, an iodine atom at the 4th position, and two methyl groups at the 2nd and 5th positions of the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
- Step 1: Preparation of 2,4-dichlorobenzoyl chloride:
- React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) to form 2,4-dichlorobenzoyl chloride.
- Reaction conditions: Reflux in the presence of a catalytic amount of dimethylformamide (DMF).
- Step 2: Preparation of 4-iodo-2,5-dimethylaniline:
- React 2,5-dimethylaniline with iodine monochloride (ICl) to introduce the iodine atom at the 4th position.
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
- Step 3: Coupling Reaction:
- Couple 2,4-dichlorobenzoyl chloride with 4-iodo-2,5-dimethylaniline in the presence of a base such as triethylamine (TEA) to form this compound.
- Reaction conditions: Stirring at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
- Substitution Reactions:
- The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
- Oxidation Reactions:
- The methyl groups can be oxidized to form carboxylic acids or aldehydes.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reduction Reactions:
- The nitro group (if present) can be reduced to an amine.
- Common reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
- Substitution reactions can yield various derivatives with different functional groups.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions can yield amines.
科学研究应用
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide has several scientific research applications:
- Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets.
- Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds:
- 2,4-dichloro-N-(4-iodophenyl)benzamide
- 2,4-dichloro-N-(2,5-dimethylphenyl)benzamide
- 2,4-dichloro-N-(4-bromo-2,5-dimethylphenyl)benzamide
Uniqueness: 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide is unique due to the presence of both iodine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.
属性
IUPAC Name |
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2INO/c1-8-6-14(9(2)5-13(8)18)19-15(20)11-4-3-10(16)7-12(11)17/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVATGMBNPBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4128434.png)
![1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B4128435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide](/img/structure/B4128442.png)

![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)
![methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4128457.png)

![dimethyl 5-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128477.png)


![4-Ethyl 2-methyl 5-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4128496.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4128497.png)
![N-(2-ethoxyphenyl)-N'-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]malonamide](/img/structure/B4128504.png)

